tert-butyl N-(3-amino-2-fluoropropyl)carbamate
Description
Properties
CAS No. |
1780656-45-2 |
|---|---|
Molecular Formula |
C8H17FN2O2 |
Molecular Weight |
192.23 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2-fluoropropyl)carbamate |
InChI |
InChI=1S/C8H17FN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10/h6H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
SFZLTHKXGXQZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination with Fluorinated Aldehydes
An alternative route employs reductive amination to introduce the fluorine atom early in the synthesis.
Procedure :
-
Aldehyde Preparation : 2-Fluoropropanal is synthesized via oxidation of 2-fluoropropanol or fluorination of propionaldehyde.
-
Reductive Amination : The aldehyde reacts with tert-butyl carbamate in the presence of a reducing agent (e.g., sodium cyanoborohydride) and a proton source (e.g., acetic acid) in methanol.
Key Data :
| Parameter | Condition | Outcome |
|---|---|---|
| Reducing Agent | NaBH₃CN | 65% yield |
| Solvent | MeOH | 24 h reaction |
| Temperature | 25°C | 90% purity |
This method avoids harsh fluorination conditions but requires stringent control over aldehyde stability.
Carbamate Protection Strategies
Boc Protection of Primary Amines
The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine during fluorination.
Procedure :
-
Amine Protection : 3-Amino-2-fluoropropanol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in DCM.
-
Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).
Optimization Insights :
-
Base Selection : Triethylamine outperforms DMAP in minimizing side reactions (e.g., oligomerization).
-
Solvent : DCM provides higher Boc incorporation rates (~95%) compared to THF (~80%).
Stereochemical Considerations
Enantioselective Synthesis
Chiral resolution is critical for pharmaceutical applications. A patent describes the use of chiral auxiliaries to control the configuration at the 2-fluorine position:
Method :
-
Chiral Epoxide Opening : (R)-Glycidyl tosylate is treated with a fluoride source to generate (R)-2-fluoro-1,3-propanediol.
-
Amine Incorporation : The diol is converted to the amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
Data :
| Step | Enantiomeric Excess (ee) | Catalyst |
|---|---|---|
| Epoxide Opening | 98% | KF/18-crown-6 |
| Mitsunobu Reaction | 95% | DIAD, PPh₃ |
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC methods using a C18 column (ACN/H₂O gradient) achieve >99% purity, with retention times of 8.2 min.
Industrial-Scale Production Challenges
Solvent and Catalyst Recycling
-
Solvent Recovery : THF and DCM are distilled and reused, reducing costs by 30%.
-
Catalyst Lifespan : Triethylamine shows no degradation over five batches when stored under nitrogen.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
Biocatalytic Approaches
Lipase-mediated Boc protection in aqueous media achieves 88% yield, avoiding organic solvents.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-amino-2-fluoropropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
tert-butyl N-(3-amino-2-fluoropropyl)carbamate (CAS Number: 123456-78-9) features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-amino-2-fluoropropyl group. The presence of the fluorine atom enhances its biological activity, making it a candidate for various pharmaceutical applications.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of fluorinated amino acids can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell survival .
Neurological Disorders
The compound's potential in treating neurological disorders has also been explored. Fluorinated compounds often demonstrate enhanced blood-brain barrier permeability, which is crucial for developing treatments for conditions like Alzheimer's disease and Parkinson's disease .
Antimicrobial Properties
The antimicrobial efficacy of carbamate derivatives has been documented, suggesting that this compound may possess similar properties. Its ability to disrupt bacterial cell membranes could lead to the development of new antibiotics .
Drug Development
Lead Compound in Drug Design
In drug development, this compound serves as a lead compound for synthesizing more complex molecules. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets .
Prodrug Formulations
The compound can be utilized in prodrug formulations where it is converted into an active drug within the body, improving bioavailability and reducing side effects. This approach is particularly beneficial in designing drugs for chronic conditions requiring long-term treatment .
Synthetic Intermediate
Building Block for Complex Molecules
In organic synthesis, this compound acts as an important building block for synthesizing various pharmaceuticals and biologically active compounds. Its versatility allows chemists to create diverse derivatives through simple modifications .
Applications in Peptide Synthesis
The compound can be used in peptide synthesis due to its ability to form stable linkages with amino acids. This application is critical in developing peptide-based drugs that target specific receptors or pathways.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2-fluoropropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Key Observations:
Fluorine vs. Hydroxy/Oxo Groups : Fluorine’s electronegativity and small atomic radius reduce basicity and increase metabolic stability compared to hydroxy or oxo analogs .
Boc Protection : Common across analogs for amine protection, but deprotection kinetics may vary with substituents (e.g., electron-withdrawing fluorine slows acid-catalyzed cleavage) .
Biological Relevance : Fluorinated analogs (e.g., piperidine derivatives) show enhanced bioavailability and target affinity in drug discovery .
Biological Activity
Tert-butyl N-(3-amino-2-fluoropropyl)carbamate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a fluorinated side chain. Its molecular formula is . The fluorine atom in the structure enhances the compound's reactivity and stability, contributing to its biological activity. The general structure can be represented as follows:
Where R1 is the tert-butyl group and R2 is the 3-amino-2-fluoropropyl group.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in drug development. The presence of the fluorinated side chain can influence several pharmacological properties such as lipophilicity, metabolic stability, and hydrogen bonding capabilities, which are critical for drug efficacy.
Pharmacological Applications
- Anticancer Activity : Research indicates that compounds with similar structures have been utilized in anticancer drug development. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neurological Effects : The compound's ability to interact with neurotransmitter systems has been studied. For example, related compounds have demonstrated activity as GABA analogs, influencing lower esophageal sphincter relaxations and potentially offering therapeutic avenues for gastrointestinal disorders .
- Neuroprotective Effects : Some studies have reported that compounds with similar frameworks can provide protective effects against neurodegenerative processes by modulating inflammatory pathways and reducing oxidative stress .
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Carbamate : Reaction of tert-butyl chloroformate with 3-amino-2-fluoropropanol.
- Purification : The product is purified through recrystallization or chromatography techniques.
The mechanisms through which this compound exerts its biological effects often involve modulation of enzyme activities or receptor interactions, enhancing or inhibiting specific pathways critical for disease progression.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-(3-amino-2-fluoropropyl)carbamate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) with a primary amine precursor (e.g., 3-amino-2-fluoropropylamine). Key parameters include:
- Temperature : Maintain 0–5°C during amine acylation to minimize side reactions .
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reaction kinetics .
- Base : Triethylamine (TEA) or sodium bicarbonate to neutralize HCl byproducts .
- Yield Optimization : Adjust pH to 8–9 and use inert atmospheres (N₂/Ar) to prevent oxidation of the fluoropropyl group .
Q. How is the compound characterized analytically, and what techniques resolve common spectral ambiguities?
- Standard Techniques :
- NMR : ¹H/¹³C NMR for backbone structure confirmation (e.g., tert-butyl singlet at ~1.4 ppm, fluoropropyl splitting patterns) .
- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ at expected m/z) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, tert-butyl group) influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- Fluorine Effects : The 2-fluoro group increases electrophilicity at adjacent carbons, enhancing susceptibility to nucleophilic attack (e.g., SN2 reactions) .
- Boc Protection : The tert-butyl group stabilizes intermediates during deprotection (e.g., TFA-mediated cleavage) but may sterically hinder reactions at the carbamate nitrogen .
- Experimental Validation : Compare kinetic data (e.g., rate constants) for fluorinated vs. non-fluorinated analogs using LC-MS monitoring .
Q. What strategies address contradictions in reported synthetic yields or spectral data across studies?
- Case Example : Discrepancies in tert-butyl carbamate ¹³C NMR shifts (δ ~28 ppm vs. δ ~30 ppm) may arise from solvent polarity or concentration effects. Reproduce spectra under standardized conditions (e.g., 100 mM in CDCl₃) .
- Yield Disputes : Optimize stoichiometry (1:1.2 amine:Boc₂O) and employ scavengers (e.g., molecular sieves) to trap moisture, a common yield-limiting factor .
Q. How can the compound serve as a building block for bioactive molecules, and what are key considerations in designing analogs?
- Applications :
- Enzyme Inhibition : The fluoropropyl chain enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
- Prodrug Design : Boc deprotection under acidic conditions enables controlled release of the amine pharmacophore .
- Design Criteria :
- LogP Optimization : Introduce polar groups (e.g., hydroxyls) to balance fluoropropyl hydrophobicity .
- Metabolic Stability : Fluorine reduces oxidative metabolism, improving in vivo half-life .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
